Cas no 2098103-10-5 (1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid)

1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a fluorinated heterocyclic compound featuring a pyrazole core substituted with a difluoromethyl group and a pyridinyl moiety. Its carboxylic acid functionality enhances solubility and reactivity, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. The difluoromethyl group contributes to metabolic stability and bioavailability, while the pyridinyl ring offers potential for hydrogen bonding and metal coordination. This compound is particularly valuable in the development of pharmaceuticals and crop protection agents due to its balanced lipophilicity and electronic properties. Its structural features enable further derivatization, supporting the design of targeted bioactive molecules.
1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid structure
2098103-10-5 structure
Product name:1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
CAS No:2098103-10-5
MF:C10H7F2N3O2
MW:239.178288698196
CID:5728702
PubChem ID:121210879

1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(difluoromethyl)-5-pyridin-4-ylpyrazole-3-carboxylic acid
    • AKOS026720972
    • 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
    • F2198-0590
    • starbld0028460
    • 2098103-10-5
    • 1H-Pyrazole-5-carboxylic acid, 1-(difluoromethyl)-3-(4-pyridinyl)-
    • Inchi: 1S/C10H7F2N3O2/c11-10(12)15-8(9(16)17)5-7(14-15)6-1-3-13-4-2-6/h1-5,10H,(H,16,17)
    • InChI Key: UJOUDOMVEVLNPN-UHFFFAOYSA-N
    • SMILES: FC(N1C(C(=O)O)=CC(C2C=CN=CC=2)=N1)F

Computed Properties

  • Exact Mass: 239.05063280g/mol
  • Monoisotopic Mass: 239.05063280g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 68Ų

Experimental Properties

  • Density: 1.52±0.1 g/cm3(Predicted)
  • Boiling Point: 410.0±45.0 °C(Predicted)
  • pka: 2.43±0.36(Predicted)

1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D137051-500mg
1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic Acid
2098103-10-5
500mg
$ 365.00 2022-06-05
TRC
D137051-1g
1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic Acid
2098103-10-5
1g
$ 570.00 2022-06-05
Life Chemicals
F2198-0590-10g
1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
2098103-10-5 95%+
10g
$2675.0 2023-09-06
TRC
D137051-100mg
1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic Acid
2098103-10-5
100mg
$ 95.00 2022-06-05
Life Chemicals
F2198-0590-1g
1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
2098103-10-5 95%+
1g
$580.0 2023-09-06
Life Chemicals
F2198-0590-2.5g
1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
2098103-10-5 95%+
2.5g
$1267.0 2023-09-06
Life Chemicals
F2198-0590-5g
1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
2098103-10-5 95%+
5g
$1909.0 2023-09-06
Life Chemicals
F2198-0590-0.5g
1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
2098103-10-5 95%+
0.5g
$551.0 2023-09-06
Life Chemicals
F2198-0590-0.25g
1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
2098103-10-5 95%+
0.25g
$523.0 2023-09-06

Additional information on 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Introduction to 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid (CAS No. 2098103-10-5)

1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid, identified by its CAS number 2098103-10-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad biological activity and utility in drug development. The presence of a difluoromethyl group and a pyridin-4-yl substituent enhances its pharmacological potential, making it a promising candidate for further investigation in therapeutic applications.

The molecular structure of 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid incorporates key functional groups that contribute to its unique chemical properties. The difluoromethyl group, characterized by its electron-withdrawing nature, can modulate the reactivity and binding affinity of the molecule, while the pyridin-4-yl moiety introduces hydrophobic interactions and potential binding sites for biological targets. This combination makes the compound an attractive scaffold for designing novel bioactive molecules.

In recent years, there has been growing interest in pyrazole derivatives due to their diverse pharmacological effects. Studies have demonstrated that pyrazole-based compounds exhibit antimicrobial, anti-inflammatory, anticancer, and anti-viral properties. The introduction of fluorine atoms into the molecular framework often enhances metabolic stability and bioavailability, which are critical factors in drug design. The specific arrangement of atoms in 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid positions it as a valuable intermediate for synthesizing more complex pharmacophores.

One of the most compelling aspects of this compound is its potential in oncology research. Pyrazole derivatives have shown promise in inhibiting kinases and other enzymes involved in cancer cell proliferation. The difluoromethyl group can improve binding affinity to target proteins, while the pyridin-4-yl substituent can facilitate interactions with amino acid residues in the active site. Preliminary studies suggest that derivatives of this compound may exhibit selective toxicity against certain cancer cell lines, making them candidates for further preclinical development.

Furthermore, the compound's structural features make it suitable for exploring new therapeutic avenues beyond oncology. Its ability to interact with various biological targets suggests potential applications in treating neurological disorders, infectious diseases, and metabolic conditions. Researchers are particularly interested in how modifications to the pyrazole core and substituents can fine-tune biological activity. For instance, replacing the carboxylic acid group with other functional moieties could alter solubility and pharmacokinetic properties, offering opportunities to optimize drug-like characteristics.

The synthesis of 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid presents both challenges and opportunities for chemists. The introduction of fluorine atoms requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the desired framework efficiently. Recent advancements in fluorination techniques have also improved access to fluorinated pyrazoles, making their synthesis more scalable and cost-effective.

In academic research, this compound has been used as a building block for more complex molecules with tailored biological activities. Its versatility allows chemists to explore different substitution patterns and functional group transformations, leading to a diverse library of derivatives. These derivatives can then be screened for activity against various disease targets, accelerating the discovery of new drugs.

The pharmacokinetic profile of 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is another area of active investigation. Understanding how the molecule is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its suitability as a drug candidate. Computational modeling and experimental studies are being conducted to predict and verify these properties, providing insights into potential side effects and dosing regimens.

Recent publications highlight the compound's role in developing next-generation therapeutics. Researchers have reported novel synthetic routes that improve efficiency and sustainability, aligning with green chemistry principles. Additionally, collaborations between academia and industry are fostering innovation by combining expertise in medicinal chemistry with cutting-edge technologies like high-throughput screening.

The future prospects for 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid are promising, with ongoing studies exploring its potential in treating challenging diseases. As our understanding of biological mechanisms continues to evolve, so does the demand for innovative chemical entities like this one. By leveraging its unique structural features and exploring new synthetic strategies, scientists aim to unlock its full therapeutic potential.

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